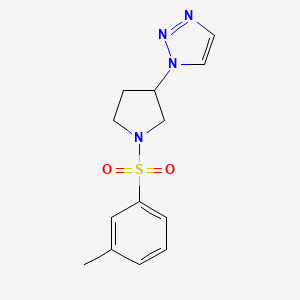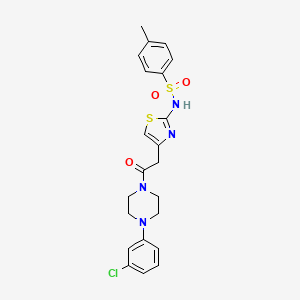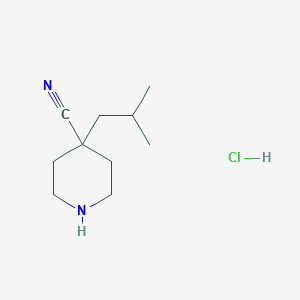![molecular formula C12H19N3O B2732304 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine CAS No. 2197666-68-3](/img/structure/B2732304.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in many studies. In
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is not yet fully understood. However, it has been suggested that it may exert its anticancer and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways. It has also been suggested that it may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to be effective against certain insect pests by disrupting their nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, it has been shown to have good stability, making it suitable for use in long-term experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine. One direction is to further investigate its anticancer properties and to explore its potential use in cancer therapy. Another direction is to study its potential use as an anti-inflammatory and neuroprotective agent, with a focus on its mechanism of action. Additionally, further research is needed to explore its potential as an insecticide and to determine its efficacy against a wider range of insect pests.
Synthesis Methods
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine has been achieved through different methods. One of the most commonly used methods is the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction of tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate with methyl hydrazinecarboxylate in the presence of a base. Both methods have been reported to yield good results.
Scientific Research Applications
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Moreover, it has been studied for its potential use as an insecticide, as it has been found to be effective against certain insect pests.
properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-11(14-6-5-13-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECJJNEAVMTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CN(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)
![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)


![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)

![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)

